N1-phenethylindoline-1,2-dicarboxamide N1-phenethylindoline-1,2-dicarboxamide
Brand Name: Vulcanchem
CAS No.: 1101205-96-2
VCID: VC4309154
InChI: InChI=1S/C18H19N3O2/c19-17(22)16-12-14-8-4-5-9-15(14)21(16)18(23)20-11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22)(H,20,23)
SMILES: C1C(N(C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3)C(=O)N
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369

N1-phenethylindoline-1,2-dicarboxamide

CAS No.: 1101205-96-2

Cat. No.: VC4309154

Molecular Formula: C18H19N3O2

Molecular Weight: 309.369

* For research use only. Not for human or veterinary use.

N1-phenethylindoline-1,2-dicarboxamide - 1101205-96-2

Specification

CAS No. 1101205-96-2
Molecular Formula C18H19N3O2
Molecular Weight 309.369
IUPAC Name 1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide
Standard InChI InChI=1S/C18H19N3O2/c19-17(22)16-12-14-8-4-5-9-15(14)21(16)18(23)20-11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22)(H,20,23)
Standard InChI Key SHYMOZQFRVZTNM-UHFFFAOYSA-N
SMILES C1C(N(C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3)C(=O)N

Introduction

Biological Activities

While specific biological activities of N1-phenethylindoline-1,2-dicarboxamide are not extensively documented, indoline derivatives are known for their antiviral, anti-inflammatory, and anticancer properties. These activities are often attributed to the compound's ability to interact with enzymes and receptors involved in disease pathways.

Potential Applications

Indoline derivatives, including those similar to N1-phenethylindoline-1,2-dicarboxamide, are explored for their therapeutic potential in various fields:

  • Chemistry and Biology: They serve as reagents in organic synthesis and intermediates in the preparation of complex molecules.

  • Medicine: Their biological activities make them candidates for drug development, particularly in antiviral, anti-inflammatory, and anticancer therapies.

Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
N2-methyl-N1-phenylindoline-1,2-dicarboxamideMethyl group at N2 and phenyl group at N1Antiviral, anti-inflammatory, anticancer
N1-phenethylindoline-1,2-dicarboxamidePhenethyl group at N1Limited data available
N2-ethyl-N1-phenethylindoline-1,2-dicarboxamideEthyl group at N2 and phenethyl group at N1Similar to other indoline derivatives

Research Findings and Challenges

The lack of detailed research findings on N1-phenethylindoline-1,2-dicarboxamide highlights the need for further investigation into its chemical properties, synthesis methods, and biological activities. Future studies should focus on elucidating its potential therapeutic applications and comparing its efficacy with other indoline derivatives.

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